

ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate**

Cat. No.: **B1598710**

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate**

Abstract

Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the pyrazole core, a scaffold known for a wide range of biological activities, this molecule serves as a critical building block for the synthesis of novel therapeutic agents. The presence of three key functional groups—a nucleophilic amino group, a modifiable ester, and a strategically placed fluorophenyl substituent—provides a versatile platform for structural elaboration. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, synthesis, spectral characteristics, and chemical reactivity, providing researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their work.

Chemical Identity and Structure

The fundamental identity of this compound is established by its structural formula and systematic nomenclature. The molecule consists of a central pyrazole ring substituted at various positions, defining its unique chemical behavior.

- IUPAC Name: ethyl 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylate

- Molecular Formula: $C_{12}H_{12}FN_3O_2$ [1]
- Molecular Weight: 249.24 g/mol
- Monoisotopic Mass: 249.09135 Da [1]
- CAS Number: 22972-57-6

The structure features an N-1 substituted pyrazole with a 2-fluorophenyl group, an amino group at the C-5 position, and an ethyl carboxylate at the C-4 position. The ortho-fluorine atom on the phenyl ring introduces specific steric and electronic effects that can influence both its synthesis and its interaction with biological targets.

Caption: 2D structure of **Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate**.

Physicochemical Properties

The physical properties of the compound are crucial for its handling, storage, and application in synthetic protocols. While specific experimental data for the 2-fluoro isomer is sparse, reliable estimations can be made from its close structural analog, ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate. [2]

Property	Value	Source/Basis
Appearance	White to off-white needles or crystalline solid	[2] (Analog-based)
Melting Point	150-157 °C	[2] (Analog-based)
Solubility	Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water.	General for this class
Purity	Typically ≥95-98% (HPLC)	[2]
Storage	Store at room temperature in a dark place under an inert atmosphere.	

Synthesis and Mechanistic Rationale

The construction of the 5-aminopyrazole core is a well-established process in heterocyclic chemistry. The most common and efficient method involves the condensation-cyclization reaction between a substituted hydrazine and an activated cyanoacetate derivative.

Causality Behind Experimental Choices: The chosen synthetic pathway leverages readily available starting materials. The key precursor, ethyl 2-cyano-3-ethoxyacrylate (or ethyl (ethoxymethylene)cyanoacetate), possesses two electrophilic centers and a nitrile group. 2-Fluorophenylhydrazine serves as the binucleophilic reagent. The reaction is typically performed in a protic solvent like ethanol to facilitate proton transfer steps and is often refluxed to provide the necessary activation energy for the cyclization step.

Caption: General experimental workflow for the synthesis of the title compound.

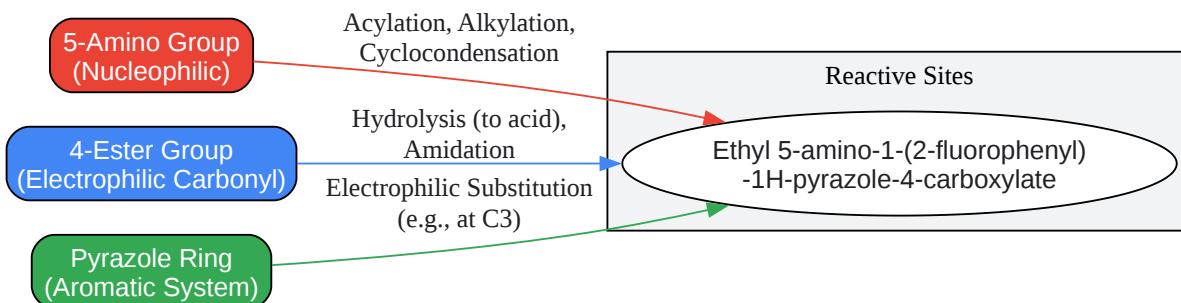
Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard syntheses of analogous 5-aminopyrazoles.[\[3\]](#)[\[4\]](#)

- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluorophenylhydrazine (1.0 eq) in absolute ethanol (10 mL per gram of hydrazine).
- **Addition:** To the stirred solution, add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) dropwise at room temperature. An exotherm may be observed.
- **Reaction:** Heat the resulting mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Isolation:** After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will likely form. The product can be further precipitated by slowly adding cold water to the reaction mixture.
- **Purification:** Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

- Drying: Dry the purified solid in a vacuum oven at 40-50 °C to yield **ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate** as a crystalline solid.

Spectral Analysis


Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. The following data are predicted based on the known spectral properties of its constituent parts and data from close analogs.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Technique	Expected Observations
¹ H NMR	Ethyl Group: Triplet (~1.3 ppm, 3H) and Quartet (~4.2 ppm, 2H).NH ₂ Group: Broad singlet (~5.5-6.0 ppm, 2H).Pyrazole CH: Singlet (~7.8-8.0 ppm, 1H).2-Fluorophenyl Group: Complex multiplet pattern (~7.1-7.5 ppm, 4H) due to proton-fluorine coupling.
¹³ C NMR	Ethyl Group: ~14 ppm (CH ₃) and ~60 ppm (CH ₂).Pyrazole Ring: ~95 ppm (C4), ~150 ppm (C5), ~155 ppm (C3).Ester Carbonyl: ~165 ppm.Aromatic Carbons: ~115-160 ppm, with the C-F bond causing a large C-F coupling constant for the carbon directly attached to fluorine.
Mass Spec (EI)	Molecular Ion (M ⁺): m/z 249.Key Fragments: m/z 204 [M-OEt] ⁺ , m/z 176 [M-COOEt] ⁺ , m/z 95 [2-fluorophenyl] ⁺ .
IR (KBr, cm ⁻¹)	N-H Stretch: 3300-3450 cm ⁻¹ (two bands, asymmetric & symmetric).C=O Stretch: ~1680-1700 cm ⁻¹ (ester).C=N/C=C Stretch: 1550-1620 cm ⁻¹ (ring).C-F Stretch: ~1250 cm ⁻¹ (aromatic).

Chemical Reactivity and Derivatization Potential

The molecule is a versatile intermediate due to its multiple reactive sites, which can be addressed with high selectivity. This chemical versatility is the primary reason for its utility in

drug discovery. The 5-aminopyrazole scaffold is a key starting material for a variety of fused heterocyclic systems.[8]

[Click to download full resolution via product page](#)

Caption: Key reactive centers on the molecule for further chemical modification.

- The 5-Amino Group: This is the most nucleophilic site. It readily undergoes acylation with acid chlorides or anhydrides, alkylation, and can act as the key nitrogen nucleophile in cyclocondensation reactions to form fused pyrimidine rings (e.g., pyrazolo[3,4-d]pyrimidines), which are well-known purine bioisosteres.[8][9]
- The 4-Ester Group: The ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents or activated in other ways.
- The Pyrazole Ring: The pyrazole ring itself is relatively electron-rich and can undergo electrophilic substitution, although the existing substituents direct this reactivity. The C-3 position is a potential site for reactions like halogenation.

Applications in Research and Drug Development

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs.[10][11] **Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate** is a valuable intermediate for accessing novel compounds in several therapeutic areas:

- Anti-inflammatory Agents: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[\[11\]](#) This scaffold allows for the synthesis of selective COX-2 inhibitors.
- Oncology: The pyrazolo[3,4-d]pyrimidine core, readily synthesized from this intermediate, is isomeric with purine and is found in numerous kinase inhibitors used in cancer therapy.[\[2\]](#)[\[9\]](#)
- Analgesics and Other CNS Agents: The pyrazole structure is also found in compounds with analgesic and other central nervous system activities.[\[11\]](#)

Safety and Handling

Based on GHS information for structurally similar compounds like the non-fluorinated phenyl analog, **ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate** should be handled with care.[\[5\]](#)

- Hazard Statements: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[5\]](#)
- Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a cornerstone intermediate for the synthesis of advanced heterocyclic systems. Its well-defined synthesis, predictable reactivity, and the proven therapeutic potential of its derivatives make it an invaluable tool for researchers in drug discovery and development. A thorough understanding of its chemical properties, as detailed in this guide, is the first step toward unlocking its full potential in creating next-generation bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (C12H12FN3O2) [pubchemlite.lcsb.uni.lu]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents [patents.google.com]
- 5. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. mdpi.com [mdpi.com]
- 9. iris.unife.it [iris.unife.it]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598710#ethyl-5-amino-1-2-fluorophenyl-1H-pyrazole-4-carboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com